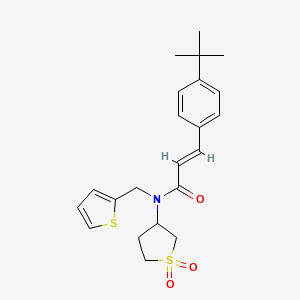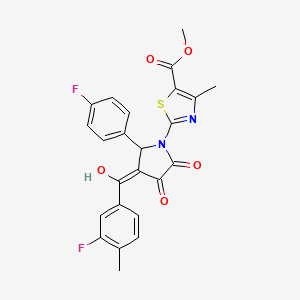![molecular formula C18H16Cl2N4O2S B12133118 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺是一种复杂的 органическое соединение,它包含一个喹喔啉核心、一个吡咯烷环和一个磺酰胺基团
准备方法
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺的合成通常涉及多个步骤,从易获得的前体开始。一种常见的合成路线包括以下步骤:
喹喔啉核的形成: 这可以通过在酸性条件下将邻苯二胺与 1,2-二羰基化合物缩合来实现。
吡咯烷环的引入: 然后将喹喔啉中间体与吡咯烷衍生物反应,通常通过亲核取代或加成反应。
磺酰胺的形成:
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用连续流反应器来提高反应效率。
化学反应分析
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化,导致形成喹喔啉 N-氧化物。
还原: 可以使用诸如氢化铝锂之类的试剂进行还原反应,导致喹喔啉环的还原。
取代: 苯环上的氯原子可以在适当条件下用其他亲核试剂(如胺或硫醇)取代。
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及用于氢化反应的钯碳等催化剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺在科学研究中具有多种应用:
药物化学: 由于其独特的结构特征和潜在的生物活性,该化合物正被研究用作药物。
有机合成: 它用作合成更复杂分子的构件,特别是在开发新材料和药物方面。
材料科学: 该化合物独特的电子特性使其成为开发有机半导体和其他先进材料的候选材料。
作用机理
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺的作用机理涉及它与特定分子靶点的相互作用。喹喔啉核心可以与各种酶和受体相互作用,可能抑制它们的活性。已知磺酰胺基团模仿天然底物的结构,使该化合物能够与酶的活性位点结合,从而调节其功能。所涉及的确切分子途径取决于该化合物使用的具体生物学背景。
作用机制
The mechanism of action of 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺可以与其他类似化合物进行比较,例如:
喹喔啉衍生物: 这些化合物共享喹喔啉核心,并因其抗菌和抗癌特性而被研究。
吡咯烷衍生物: 含有吡咯烷环的化合物因其在药物中的应用而闻名,尤其是作为各种酶的抑制剂。
磺酰胺衍生物: 这些化合物因其抗菌特性而广泛用于药物化学。
2,5-二氯-N-[3-(吡咯烷-1-基)喹喔啉-2-基]苯-1-磺酰胺的独特之处在于这三个官能团的组合,它赋予了一组独特的化学和生物特性。
属性
分子式 |
C18H16Cl2N4O2S |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16Cl2N4O2S/c19-12-7-8-13(20)16(11-12)27(25,26)23-17-18(24-9-3-4-10-24)22-15-6-2-1-5-14(15)21-17/h1-2,5-8,11H,3-4,9-10H2,(H,21,23) |
InChI 键 |
NHFQZPQPLXCMDH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)

![3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12133094.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
